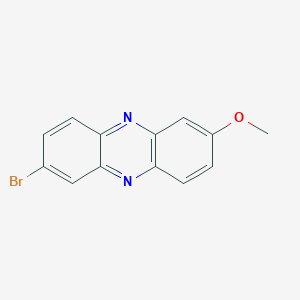

2-Bromo-7-methoxyphenazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

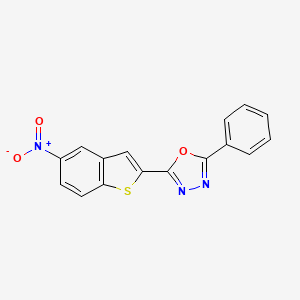

2-Bromo-7-methoxyphenazine is a chemical compound with the molecular formula C13H9BrN2O . It has an average mass of 289.127 Da and a monoisotopic mass of 287.989807 Da .

Synthesis Analysis

Phenazines, which include this compound, are known to exhibit a diverse range of biological properties and have significant applications in both medicinal and industrial fields . The most general approaches for the synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Phenazines, including this compound, are synthesized using various methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Scientific Research Applications

Interdisciplinary Experiment in Undergraduate Studies

2-Bromo-7-methoxyphenazine, a phenazine derivative, finds application in educational settings. For instance, Lavaggi et al. (2013) discussed an interdisciplinary research-oriented laboratory experiment incorporating phenazine 5,10-dioxides, with a focus on the metabolism of 7-bromo-2-hydroxyphenazine under different conditions. This experiment aimed to introduce students to drug metabolism, activation, and mechanism of action using basic biochemical techniques (Lavaggi et al., 2013).

Biosynthetic Pathway Construction

The biosynthesis of 1-Hydroxyphenazine derivatives, which are related to this compound, was studied by Wan et al. (2022). They focused on constructing a biosynthetic pathway for these derivatives in Pseudomonas chlororaphis H18, enhancing the titer of these compounds, and investigating their antimicrobial activities (Wan et al., 2022).

Chemopreventive Agents Based on Phenazine Structure

Research by Conda-Sheridan et al. (2010) explored the potential of phenazine derivatives, including 2-bromo-1-hydroxyphenazine, as chemopreventive agents. They synthesized various phenazine analogues and evaluated their effects on enzymes and other biological targets, suggesting their utility in cancer prevention (Conda-Sheridan et al., 2010).

Electrochemical Behavior Study

Shah et al. (2013) conducted a detailed study on the electrochemical behavior of 1-methoxyphenazine, a compound similar to this compound. This research focused on its redox behavior across different pH levels, providing insights into the structure-activity relationships of phenazine derivatives (Shah et al., 2013).

Synthesis and Cytotoxicity Studies

Ręka et al. (2023) synthesized 2,3-dialkoxyphenazine derivatives and examined their cytotoxicity. This research sheds light on the synthetic methods and potential applications of phenazine derivatives in medical research, particularly in studying their effects on cancer cells (Ręka et al., 2023).

Antichlamydial Agents

Bao et al. (2019) investigated the synthesis of 3-substituted phenazines, like 3-bromo-1-methoxyphenazine, for their potential as antichlamydial agents. This study highlights the antimicrobial potential of phenazine derivatives and their possible therapeutic applications (Bao et al., 2019).

Solubility Enhancement and Drug Delivery

Dib et al. (2019) studied the use of dendrimer-guest complexes to enhance the solubility of a phenazine N, N′-dioxide derivative, demonstrating an approach to improve the delivery of phenazine-based drugs (Dib et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-7-methoxyphenazine are abnormal cells, such as cancer cells, and a broad spectrum of microorganisms . The compound acts as a photosensitizing agent in Photodynamic Therapy (PDT), a therapeutic modality that has shown promising results in damaging abnormal cell growth and inactivating microorganisms .

Mode of Action

The mode of action of this compound involves the generation of reactive oxygen species (ROS) through a process known as photosensitization . This process occurs when the compound, acting as a photosensitizer, absorbs energy from a light source at an appropriate wavelength. The absorbed energy excites the compound, which then interacts with oxygen present in the cell to generate ROS .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in cell growth and microbial activity. The generated ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death . This is particularly effective against abnormal cells, such as cancer cells, and microorganisms, making the compound a promising agent for cancer treatment and microbial control .

Pharmacokinetics

Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .

Result of Action

The result of the action of this compound is the damage to abnormal cells and the inactivation of a broad spectrum of microorganisms . This is achieved through the generation of ROS, which can cause significant damage to cellular components, leading to cell death .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of light and oxygen, which are necessary for the photosensitization process . The efficacy and stability of the compound can also be affected by the characteristics of the target cells or microorganisms, as well as the specific conditions of the treatment environment .

properties

IUPAC Name |

2-bromo-7-methoxyphenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFGAUIJSBKWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828355.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)

![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)

![2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2828362.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)

![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2828374.png)

![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2828376.png)

![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2828377.png)